molecular formula C15H10N2O2 B14709412 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde CAS No. 20873-11-4

4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde

Cat. No.: B14709412
CAS No.: 20873-11-4
M. Wt: 250.25 g/mol
InChI Key: XBDKMPXYQXELAW-UHFFFAOYSA-N
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Description

4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer and antihypertensive drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde involves the reaction of 2-aminobenzamide with benzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring . Another method involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of potassium carbonate, yielding the oxime derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or proteins, leading to altered cellular functions. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime
  • 4-Oxo-3,4-dihydroquinazoline-2-carbonitrile
  • 4-Oxo-3,4-dihydroquinazoline-2-carboxamide

Uniqueness

4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde is unique due to its phenyl group, which can undergo various substitution reactions, leading to a wide range of derivatives with different properties. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-oxo-3-phenylquinazoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-10-14-16-13-9-5-4-8-12(13)15(19)17(14)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDKMPXYQXELAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501949
Record name 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20873-11-4
Record name 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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